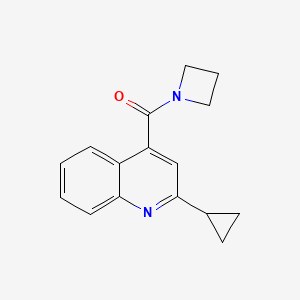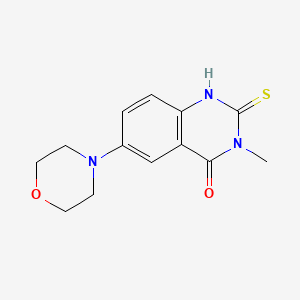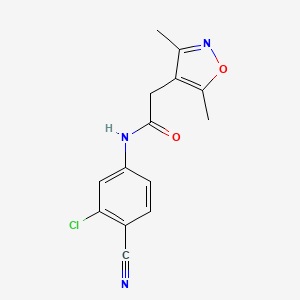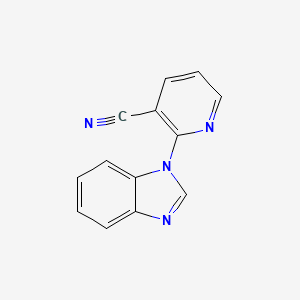
Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone, also known as ACQM, is a novel compound that has gained significant interest in the scientific community due to its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone has been found to have a wide range of potential applications in scientific research. It has been studied for its antitumor properties, with promising results in inhibiting the growth of various cancer cell lines. Additionally, Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The exact mechanism of action of Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone is not yet fully understood. However, it has been suggested that Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone may inhibit the activity of certain enzymes involved in cell proliferation and inflammation, leading to its antitumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone has also been found to have antioxidant activity, which may contribute to its therapeutic potential. Furthermore, Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone has been shown to have a low toxicity profile, making it a potentially safe option for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone is its versatility in various fields of research. It has been studied in both in vitro and in vivo models, making it a useful tool for investigating the mechanisms of various diseases. Additionally, Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone has been found to have a low toxicity profile, making it a potentially safe option for use in lab experiments.
However, there are also some limitations to the use of Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone in lab experiments. One limitation is its relatively complex synthesis method, which may make it difficult to obtain in large quantities. Additionally, further research is needed to fully understand the mechanism of action of Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone, which may limit its potential applications in certain areas of research.
Zukünftige Richtungen
There are several future directions for research on Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone. One potential area of study is its use in combination with other compounds for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone and its potential applications in various fields of research. Finally, the development of more efficient synthesis methods for Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone may help to overcome some of the limitations associated with its use in lab experiments.
Synthesemethoden
Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone can be synthesized through a multi-step process involving the reaction of 2-cyclopropylquinoline-4-carboxylic acid with various reagents such as thionyl chloride, triethylamine, and azetidine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16(18-8-3-9-18)13-10-15(11-6-7-11)17-14-5-2-1-4-12(13)14/h1-2,4-5,10-11H,3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXCUSROALWISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-[2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461325.png)

![1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine](/img/structure/B7461334.png)
![Ethyl 4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]-1-benzothiophene-2-carboxylate](/img/structure/B7461341.png)
![N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)
![2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione](/img/structure/B7461356.png)





![1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7461382.png)

![N-cyclopropyl-2-[[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]acetamide](/img/structure/B7461408.png)